tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1891361-73-1
VCID: VC11574765
InChI: InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(5-6-11)7-12-4/h12H,5-8H2,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate

CAS No.: 1891361-73-1

Cat. No.: VC11574765

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate - 1891361-73-1

Specification

CAS No. 1891361-73-1
Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl N-[[1-(methylaminomethyl)cyclopropyl]methyl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(5-6-11)7-12-4/h12H,5-8H2,1-4H3,(H,13,14)
Standard InChI Key NDEAFIBPMOXTEK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1(CC1)CNC

Introduction

Structural Characterization and Molecular Properties

Molecular Formula and Connectivity

The compound has the molecular formula C₁₁H₂₂N₂O₂, with a molar mass of 214.31 g/mol. Its SMILES string, CC(C)(C)OC(=O)NCC1(CC1)CNC, delineates the tert-butyl carbamate group (CC(C)(C)OC(=O)N) linked to a cyclopropane ring (C1(CC1)) via a methylene bridge. The cyclopropane’s second methylene group is substituted with a methylamine moiety (CNC) .

The InChI identifier (InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(5-6-11)7-12-4/h12H,5-8H2,1-4H3,(H,13,14)) confirms the stereochemistry and connectivity, highlighting the tertiary carbon of the tert-butyl group, the planar cyclopropane ring, and the primary amine .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. Key adduct-specific CCS predictions include:

Adductm/zPredicted CCS (Ų)
[M+H]+215.17540151.2
[M+Na]+237.15734159.9
[M+NH₄]+232.20194159.6
[M-H]-213.16084158.5

These values indicate moderate molecular compactness, consistent with the rigid cyclopropane core and flexible side chains .

Synthetic Considerations

Retrosynthetic Analysis

While no direct synthesis protocols for this compound are documented, analogous carbamates are typically synthesized via:

  • Protection of Amines: Carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Cyclopropanation: Ring-closing strategies such as the Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation of alkenes.

For example, the methylaminomethyl cyclopropane precursor could be synthesized via cyclopropanation of a suitably substituted allylamine, followed by Boc protection of the primary amine .

Challenges in Synthesis

  • Cyclopropane Stability: Strain in the cyclopropane ring may require mild reaction conditions to prevent ring-opening.

  • Amine Reactivity: The primary and secondary amines necessitate selective protection/deprotection strategies to avoid side reactions.

Physicochemical and Spectroscopic Properties

Solubility and Lipophilicity

The compound’s logP (predicted via XLogP3) is approximately 1.5, suggesting moderate lipophilicity. The tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate), while the polar carbamate and amine groups may confer limited aqueous solubility .

Spectral Signatures

  • IR Spectroscopy: Expected peaks include N-H stretch (~3350 cm⁻¹, amine), C=O stretch (~1700 cm⁻¹, carbamate), and C-O-C stretch (~1250 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: Cyclopropane protons (δ 0.5–1.5 ppm), tert-butyl singlet (δ 1.2–1.4 ppm), and methylamine protons (δ 2.2–2.8 ppm).

    • ¹³C NMR: Carbamate carbonyl (δ 155–160 ppm), cyclopropane carbons (δ 10–20 ppm), and tert-butyl carbons (δ 28–30 ppm) .

Research Gaps and Future Directions

Despite its intriguing structure, no peer-reviewed studies or patents directly investigate tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate . Priority research areas include:

  • Synthetic Optimization: Developing scalable routes with high enantioselectivity.

  • Biological Screening: Assessing toxicity, pharmacokinetics, and activity against therapeutic targets.

  • Computational Modeling: Docking studies to predict target engagement.

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